2-(Butan-2-yloxy)-5-methylpyridin-3-amine
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Overview
Description
2-(Butan-2-yloxy)-5-methylpyridin-3-amine is an organic compound with a complex structure that includes a pyridine ring substituted with a butan-2-yloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-5-methylpyridin-3-amine typically involves the reaction of 5-methyl-3-aminopyridine with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst to facilitate the formation of the butan-2-yloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-(Butan-2-yloxy)-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yloxy)-3-chloropyrazine: Similar structure but with a pyrazine ring and a chlorine substituent.
2-Methyl-1-chlorocyclohexane: Similar in terms of the butan-2-yloxy group but with a cyclohexane ring.
Uniqueness
2-(Butan-2-yloxy)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-butan-2-yloxy-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-8(3)13-10-9(11)5-7(2)6-12-10/h5-6,8H,4,11H2,1-3H3 |
InChI Key |
YTFHUTAGGFJXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=N1)C)N |
Origin of Product |
United States |
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